![molecular formula C10H10ClNO3 B2856807 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 191096-45-4](/img/structure/B2856807.png)
6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one
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Description
6-Chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 6-chloro-2-hydroxyethyl-1,4-benzoxazin-3-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzoxazinone, a natural product found in many plant species, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis Building Blocks
The compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations and coupling reactions, which are pivotal in constructing complex organic molecules. For instance, it can undergo Suzuki–Miyaura coupling, a widely used reaction to form carbon-carbon bonds .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives are explored for their potential biological activities. The indole scaffold, which is structurally similar, is known for its diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . This suggests that derivatives of our compound could be synthesized and screened for similar biological activities.
Catalysis
The compound can be utilized in catalytic processes, particularly in protodeboronation reactions. These reactions are crucial for removing boron moieties from organic molecules, which is often a necessary step in the synthesis of pharmaceuticals and fine chemicals .
properties
IUPAC Name |
6-chloro-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-1-2-8-7(5-6)12-10(14)9(15-8)3-4-13/h1-2,5,9,13H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKQGYAZMGCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one |
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